molecular formula C18H18N2O4 B2759598 (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 867136-29-6

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2759598
CAS RN: 867136-29-6
M. Wt: 326.352
InChI Key: BLEQJZFVIDOGIN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Scientific Research Applications

Protective Group Applications

  • The 3,4-dimethoxybenzyl group has been utilized as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. This protective strategy facilitates the synthesis process by providing stability to sensitive functional groups during the chemical reactions, allowing for subsequent removal without harming the integrity of the molecule (Takaku, Ito, & Imai, 1986).

Synthetic Applications

  • In synthetic chemistry, the 3,4-dimethoxybenzyl group acts as a versatile moiety. It has been applied in the synthesis of various chemical compounds, demonstrating its utility in forming stable intermediates that can undergo further transformation. This flexibility makes it a valuable tool in constructing complex molecules for research and development (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Reaction Mechanism Studies

  • Studies have explored the electrochemical oxidation mechanisms involving compounds with 3,4-dimethoxybenzyl groups. Understanding these mechanisms is crucial for the development of new synthetic methods and the improvement of existing ones, highlighting the compound's role in advancing knowledge on reaction pathways (Sainsbury & Wyatt, 1979).

Biomimetic Applications

  • The compound has been studied for its potential in biomimetic applications, such as mimicking natural processes for synthetic purposes. This includes the oxidation of similar structures in studies aiming to replicate natural synthesis pathways or degradation processes, offering insights into the development of environmentally friendly and efficient synthetic strategies (Kumar, Jain, & Chauhan, 2007).

Analytical Chemistry Applications

  • The 3,4-dimethoxybenzyl group has been applied in analytical chemistry as a derivatization agent to enhance the detection sensitivity of certain compounds in complex matrices. This application underscores its utility in improving analytical methodologies for detecting and quantifying biological or chemical species (Ishida, Takada, & Yamaguchi, 1997).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXAKUPAWORKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one

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